N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide” is a chemical compound. Unfortunately, there is no specific information available about this compound in the literature12.
Synthesis Analysis
There is no specific information available about the synthesis of this compound. However, it is likely that it could be synthesized through a series of reactions involving the coupling of a 4-fluorophenylpiperazine moiety with a furan-2-carboxamide moiety3.Molecular Structure Analysis
The molecular structure of this compound would consist of a furan ring attached to a carboxamide group, which is further attached to a 4-fluorophenylpiperazine moiety12. However, without specific data, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not known as there is no specific information available in the literature12.
Scientific Research Applications
1. Inhibition of Human Equilibrative Nucleoside Transporters
- Summary of Application: This compound, also referred to as FPMINT, has been investigated as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
- Methods of Application: The study used nucleoside transporter-deficient PK15NTD cells stably expressing ENT1 and ENT2. FPMINT was found to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .
- Results or Outcomes: The IC50 value of FPMINT for ENT2 was 5-10-fold less than for ENT1, and FPMINT could not be displaced with excess washing. Kinetic studies revealed that FPMINT reduced Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting KM .
2. Structure-Activity Relationship Studies
- Summary of Application: A series of FPMINT analogues were screened to study their structure-activity relationship .
- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .
- Results or Outcomes: The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .
Safety And Hazards
There is no specific information available about the safety and hazards associated with this compound1.
Future Directions
Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its physical and chemical properties, its reactivity, and potential biological activity1.
Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, it would be necessary to conduct laboratory experiments or consult a specialist in the field.
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJHUSUXLRQWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide |
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